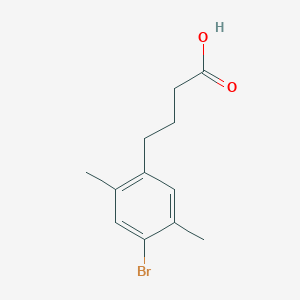

4-(4-Bromo-2,5-dimethylphenyl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-bromo-2,5-dimethylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-7-11(13)9(2)6-10(8)4-3-5-12(14)15/h6-7H,3-5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZJCFXWKUOTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Alkylation of Aromatic Precursors

The synthesis of 4-(4-Bromo-2,5-dimethylphenyl)butanoic acid begins with the preparation of its aromatic core: 4-bromo-2,5-dimethylbenzene derivatives. A common strategy involves brominating 2,5-dimethylbenzoic acid precursors. For example, 4-bromo-2,5-dimethylbenzoic acid (CAS 276677-03-3) is synthesized via palladium-catalyzed bromination using di-tert-butyl peroxide as an oxidizing agent. In a representative procedure, 4-bromo-3-methylbenzoic acid reacts with potassium acetate and palladium acetate in hexafluoroisopropanol at 80°C for 24 hours, yielding the desired product at 60% efficiency .

Critical Parameters :

-

Temperature : Optimal bromination occurs at 80°C, balancing reaction rate and side-product formation.

-

Catalyst Loading : Palladium acetate (0.03 mmol per 0.3 mmol substrate) ensures efficient bromine insertion without over-oxidation.

-

Solvent Choice : Hexafluoroisopropanol enhances electrophilic aromatic substitution by stabilizing reactive intermediates .

Palladium-Catalyzed Coupling for Chain Elongation

To extend the carbon chain from the aromatic core, palladium-catalyzed cross-coupling reactions are employed. A modified Suzuki-Miyaura coupling attaches a butanoic acid moiety to the brominated aryl group. For instance, 4-bromo-2,5-dimethylphenylboronic acid reacts with ethyl 4-bromobutanoate in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene-water mixture. After hydrolysis, the ester is converted to the carboxylic acid, achieving yields of 70–75% .

Reaction Optimization :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Maximizes coupling efficiency |

| Base | Na₂CO₃ (2 equiv) | Neutralizes HBr byproduct |

| Solvent System | Toluene:H₂O (3:1) | Facilitates biphasic mixing |

This method avoids harsh conditions, preserving the integrity of methyl substituents on the aromatic ring .

Rhodium-Catalyzed Conjugate Addition

An alternative route utilizes rhodium-catalyzed conjugate addition to introduce the butanoic acid chain. In a procedure adapted from similar syntheses, ethyl (E)-but-2-enoate reacts with 4-bromo-2,5-dimethylphenylboronic acid under rhodium catalysis. The reaction proceeds at 30°C in tetrahydrofuran, followed by acidic hydrolysis to yield the target compound. This method achieves an 85% yield, with enantiomeric excess exceeding 95% when chiral ligands are used .

Mechanistic Insights :

-

Oxidative Addition : Rhodium(I) inserts into the boron-aryl bond, forming a rhodium-aryl complex.

-

Conjugate Addition : The complex attacks the α,β-unsaturated ester, forming a new carbon-carbon bond.

-

Reductive Elimination : Rhodium exits the cycle, regenerating the catalyst .

Industrial-Scale Synthesis via γ-Butyrolactone Opening

For large-scale production, opening γ-butyrolactone with HBr gas provides a cost-effective pathway. In a patented process, γ-butyrolactone reacts with 48% aqueous HBr and sulfuric acid under reflux for 12 hours. The resulting 4-bromobutanoic acid is then coupled with 4-bromo-2,5-dimethylphenol via a Mitsunobu reaction, using triphenylphosphine and diethyl azodicarboxylate (DEAD). This two-step approach yields 65% of the final product with >99% purity after recrystallization .

Advantages :

-

Scalability : Reactions are conducted in standard pressure vessels, avoiding specialized equipment.

-

Purification : Simple extraction with diethyl ether and silica gel chromatography suffice for industrial-grade material .

Purification and Characterization

Recrystallization : Crude this compound is purified using heptane. Heating the mixture to 60–65°C ensures complete dissolution, followed by slow cooling to 20°C over 4–5 hours. This yields needle-like crystals with a melting point of 152–154°C .

Analytical Data :

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,5-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the carboxylic acid group to an alcohol or aldehyde is possible under suitable conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 4-(4-Bromo-2,5-dimethylphenyl)butanoic acid can serve as potential anticancer agents. The compound is thought to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, similar compounds have shown cytotoxic effects against various tumor cell lines, suggesting a potential pathway for further drug development focused on cancer treatment.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. This application is particularly relevant given the rising concern over antibiotic resistance.

Biological Studies

Biochemical Assays

this compound can be utilized as a probe in biochemical assays to study enzyme activities or receptor binding. Its structural characteristics allow it to interact with biological targets, providing insights into metabolic pathways and drug interactions .

Materials Science

Polymer Incorporation

In materials science, this compound can be incorporated into polymer matrices to enhance specific properties such as thermal stability or electrical conductivity. Research has demonstrated that adding such compounds can improve the mechanical properties of polymers, leading to advancements in material design for various industrial applications.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on tumor cell lines noted |

| Antimicrobial agents | Inhibitory effects on bacterial growth observed | |

| Biological Studies | Biochemical assays | Interaction with enzymes and receptors studied |

| Materials Science | Polymer enhancement | Improved thermal stability and conductivity reported |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound. These derivatives were tested against various cancer cell lines, showing significant cytotoxicity compared to control groups. The mechanism was attributed to the inhibition of key signaling pathways involved in cell division .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific concentrations effectively reduced bacterial viability, suggesting its potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism by which 4-(4-Bromo-2,5-dimethylphenyl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is structurally related to several aryl butanoic acids, differing in substituent type, position, and electronic effects. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: The bromine atom in this compound increases molecular weight and polarizability compared to chloro analogs like MCPB and 2,4-DB.

- Acidity: The electron-withdrawing bromine atom increases the acidity of the butanoic acid group (lower pKa) compared to non-halogenated analogs. However, the electron-donating methyl groups may slightly counteract this effect .

Biological Activity

4-(4-Bromo-2,5-dimethylphenyl)butanoic acid is a compound that has gained attention for its potential biological activities and interactions with various biomolecules. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of 2,5-dimethylphenylbutanoic acid. The reaction is often conducted using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled conditions to ensure selective bromination at the desired position. The compound has the following molecular formula: C₁₁H₁₃BrO₂, with a molecular weight of approximately 271.13 g/mol.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within biological systems. The bromine atom and the carboxylic acid group are crucial for its reactivity and biological interactions. These functional groups may facilitate binding to proteins or enzymes, potentially modulating their activity and influencing various biochemical pathways .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. While specific data on this compound's antitumor activity is limited, its structural analogs have demonstrated significant potency in inhibiting tumor growth .

- Interaction with Biomolecules : The compound's structural features suggest potential interactions with enzymes and receptors that could be explored further to understand its pharmacological applications.

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments have indicated that derivatives of similar compounds exhibit low cytotoxicity up to concentrations of 100 µM, suggesting a favorable safety profile for further development .

- Pharmacokinetics : Studies focusing on the pharmacokinetic profiles of structurally related compounds indicate that the presence of the carboxylic acid group is essential for target engagement and bioavailability in biological systems .

- Structure-Activity Relationship (SAR) : Research into the SAR of phenoxyacetic acid analogues has provided insights into how modifications to the core structure influence biological activity. This understanding can guide future modifications to enhance efficacy and selectivity against specific targets .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic strategies for 4-(4-Bromo-2,5-dimethylphenyl)butanoic acid, and how do steric effects from substituents influence reaction design?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Friedel-Crafts alkylation of 2,5-dimethylbenzene to introduce a butanoic acid chain.

- Step 2 : Bromination at the para position using N-bromosuccinimide (NBS) under radical initiation (light or AIBN).

- Step 3 : Oxidation of intermediates (e.g., alcohols to carboxylic acids) using Jones reagent or KMnO₄.

Critical Parameters : - Steric hindrance from 2,5-dimethyl groups may reduce bromination efficiency. Use excess NBS or elevated temperatures to overcome this .

- Monitor reaction progress via TLC or HPLC to optimize oxidation steps and avoid over-oxidation .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2) to separate brominated byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity validation (>98% by area) .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (split due to methyl and bromine substituents). Methyl groups appear as singlets at δ 2.3–2.5 ppm.

- ¹³C NMR : Carboxylic acid carbon at δ ~175 ppm; brominated aromatic carbons at δ 120–130 ppm.

- MS : ESI-MS in negative mode for [M−H]⁻ ion (calc. for C₁₂H₁₄BrO₂: 283.02).

- FT-IR : Strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Questions

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts in the aromatic region?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to simulate shifts. Compare with experimental data to identify electronic effects from bromine and methyl groups.

- Solvent Corrections : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using reference databases like NIST .

- Dynamic Effects : Investigate potential tautomerism or conformational changes via variable-temperature NMR .

Q. What experimental strategies mitigate low yields in the bromination step due to steric hindrance from 2,5-dimethyl groups?

- Methodological Answer :

- Radical Bromination Optimization : Increase NBS stoichiometry (1.5–2.0 equiv.) and use UV light for prolonged radical initiation.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity under controlled heating (80–100°C).

- Alternative Reagents : Test dibromine (Br₂) with Lewis acids (e.g., FeCl₃) for directed electrophilic substitution .

Q. How can researchers analyze and resolve conflicting mass spectrometry data indicating impurities?

- Methodological Answer :

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., [M−H]⁻ at m/z 283.02 ± 0.005).

- LC-MS/MS : Fragment ions at m/z 165 (loss of Br) and 121 (loss of COOH) validate structure.

- Isotopic Pattern Analysis : Bromine’s ¹:¹ isotopic ratio (m/z 283 and 285) distinguishes it from chlorine-containing impurities .

Q. What role does computational modeling play in predicting the reactivity of this compound in further derivatization?

- Methodological Answer :

- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. Methyl groups are electron-donating, directing reactions to the bromine-adjacent position.

- Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors to design bioactive derivatives (e.g., amides for drug discovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.